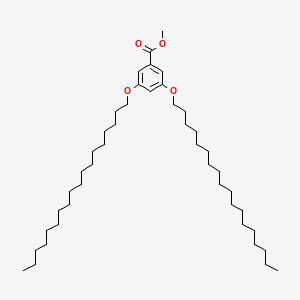

Methyl 3,5-bis(octadecyloxy)benzoate

Description

Structure

2D Structure

Properties

CAS No. |

156447-54-0 |

|---|---|

Molecular Formula |

C44H80O4 |

Molecular Weight |

673.1 g/mol |

IUPAC Name |

methyl 3,5-dioctadecoxybenzoate |

InChI |

InChI=1S/C44H80O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-47-42-38-41(44(45)46-3)39-43(40-42)48-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-40H,4-37H2,1-3H3 |

InChI Key |

ZFXFFLAVJGSYHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)OC)OCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3,5 Bis Octadecyloxy Benzoate and Its Precursors

Alkylation Strategies for Aromatic Hydroxyl Groups

The introduction of the long octadecyl chains to the aromatic ring is a crucial step in the synthesis of methyl 3,5-bis(octadecyloxy)benzoate. This is typically accomplished via O-alkylation of a dihydroxyaromatic precursor.

Synthesis from Methyl 3,5-Dihydroxybenzoate (B8624769) via O-Alkylation

A common and direct approach to this compound involves the O-alkylation of methyl 3,5-dihydroxybenzoate. This reaction, a classic example of the Williamson ether synthesis, forms the two ether linkages in a single synthetic operation. wikipedia.org The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. vedantu.com It proceeds via an SN2 bimolecular nucleophilic substitution mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon, typically of an alkyl halide. wikipedia.orgvedantu.com

In this specific synthesis, the hydroxyl groups of methyl 3,5-dihydroxybenzoate are deprotonated by a base to form a more nucleophilic phenoxide species. This phenoxide then reacts with 1-bromooctadecane (B154017), the alkylating agent, to yield the desired diether product.

Potassium carbonate (K2CO3) is a frequently employed base for this transformation. researchgate.net Its function is to deprotonate the phenolic hydroxyl groups, a critical step for the subsequent nucleophilic attack. vedantu.comaskfilo.com Although a relatively weak base, potassium carbonate is effective in this context, often favored for its ease of handling and removal after the reaction. researchgate.net The reaction is typically carried out in a suitable organic solvent.

A representative reaction scheme is as follows:

Table 1: Reactants and Reagents for the Synthesis of this compound

| Compound Name | Role |

| Methyl 3,5-dihydroxybenzoate | Starting Material (Precursor) |

| 1-Bromooctadecane | Alkylating Agent |

| Potassium Carbonate (K2CO3) | Base Catalyst |

| Acetone (B3395972) / DMF | Solvent |

The efficiency and selectivity of the O-alkylation reaction are significantly influenced by the choice of solvent and the reaction temperature.

Solvent Effects: The selection of a solvent is critical in Williamson ether synthesis. wikipedia.org Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are commonly used. wikipedia.orgresearchgate.net These solvents are capable of solvating the cation of the base (K+) while leaving the phenoxide anion relatively free and highly nucleophilic. pharmaxchange.info Protic solvents are generally avoided as they can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate. wikipedia.orgpharmaxchange.info

Temperature: The reaction temperature is another key parameter. A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C. wikipedia.org Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions. For the alkylation of phenols, lower temperatures tend to favor the desired O-alkylation product, whereas higher temperatures can sometimes promote C-alkylation, where the alkyl group attaches directly to the aromatic ring. researchgate.net Therefore, careful control of the temperature is necessary to maximize the yield of this compound. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

Alternative Alkylation Approaches

While the use of 1-bromooctadecane is common, other octadecyl derivatives with good leaving groups, such as octadecyl iodide or octadecyl tosylate, could also be employed as alkylating agents. The principles of the Williamson ether synthesis would still apply, with potential differences in reaction rates and yields depending on the leaving group's ability.

Esterification Routes to this compound

An alternative synthetic strategy involves forming the ester group after the alkylation of the precursor acid.

Derivation from 3,5-Dihydroxybenzoic Acid and Subsequent Methyl Esterification

This two-step approach first involves the O-alkylation of 3,5-dihydroxybenzoic acid with 1-bromooctadecane in the presence of a base, similar to the method described in section 2.1.1.1, to yield 3,5-bis(octadecyloxy)benzoic acid.

The subsequent step is the esterification of the resulting carboxylic acid to its methyl ester. This is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid. mdpi.comekb.eg The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. rsc.org

Alkylation: 3,5-Dihydroxybenzoic acid + 2 equivalents of 1-Bromooctadecane (with K2CO3) → 3,5-bis(octadecyloxy)benzoic acid

Esterification: 3,5-bis(octadecyloxy)benzoic acid + Methanol (with H2SO4 catalyst) → this compound

This route may be advantageous in certain situations, for instance, if the starting material is more readily available as the carboxylic acid.

Multi-Step Synthesis Pathways for Functionalized Derivatives

The construction of asymmetrically substituted and functionalized derivatives of this compound relies on strategic protection, sequential alkylation, and regioselective reactions.

The synthesis of the asymmetric precursor, Methyl 3-(benzyloxy)-5-(octadecyloxy)benzoate, typically begins with the commercially available Methyl 3,5-dihydroxybenzoate. The process involves a sequential Williamson ether synthesis, a reliable method for forming ethers from an organohalide and an alkoxide. masterorganicchemistry.comwikipedia.org

The first step is the selective mono-alkylation of Methyl 3,5-dihydroxybenzoate with 1-bromooctadecane. This reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) with a mild base such as potassium carbonate (K₂CO₃) to deprotonate one of the phenolic hydroxyl groups. fordham.edu Careful control of stoichiometry (using approximately one equivalent of the alkyl halide) favors the formation of the mono-alkylated product, Methyl 3-hydroxy-5-(octadecyloxy)benzoate, over the di-alkylated species. fordham.edu

Following the successful mono-alkylation and purification of the intermediate, the remaining hydroxyl group is protected using benzyl (B1604629) bromide. This second Williamson ether synthesis step, performed under similar conditions (K₂CO₃ in DMF), attaches the benzyl group, yielding the target precursor, Methyl 3-(benzyloxy)-5-(octadecyloxy)benzoate. The use of a benzyl protecting group is common in organic synthesis as it is robust yet can be selectively removed under specific conditions. masterorganicchemistry.com

| Step | Reactants | Reagents & Conditions | Product |

| 1. Mono-alkylation | Methyl 3,5-dihydroxybenzoate, 1-Bromooctadecane | K₂CO₃, DMF, 80 °C, 3h fordham.edu | Methyl 3-hydroxy-5-(octadecyloxy)benzoate |

| 2. Benzylation | Methyl 3-hydroxy-5-(octadecyloxy)benzoate, Benzyl bromide | K₂CO₃, DMF | Methyl 3-(benzyloxy)-5-(octadecyloxy)benzoate |

Creating asymmetrically substituted 3,5-dialkoxybenzoates requires a strategic sequence of deprotection followed by alkylation. Starting with the precursor Methyl 3-(benzyloxy)-5-(octadecyloxy)benzoate, the benzyl protecting group is selectively removed. This is commonly achieved through catalytic hydrogenation. The reaction involves bubbling hydrogen gas (H₂) through a solution of the precursor in a solvent like ethanol (B145695) or ethyl acetate (B1210297), in the presence of a palladium on carbon (Pd/C) catalyst. This process, known as hydrogenolysis, cleaves the benzyl ether C-O bond to regenerate the hydroxyl group, yielding Methyl 3-hydroxy-5-(octadecyloxy)benzoate, while leaving the octadecyl ether and methyl ester groups intact.

Once the hydroxyl group is unmasked, a second, different alkyl group can be introduced via another Williamson ether synthesis. wikipedia.org By reacting the deprotected intermediate with a new organohalide (e.g., bromoethane, bromobutane), a diverse range of asymmetrically substituted dialkoxybenzoate derivatives can be synthesized. This sequential approach provides precise control over the final molecular architecture.

The benzoate (B1203000) core of this compound is an electron-rich aromatic ring due to the two ortho, para-directing alkoxy groups at the 3 and 5 positions. This electronic nature facilitates regioselective electrophilic aromatic substitution, primarily at the 4-position, which is para to both activating groups and generally the least sterically hindered site.

One key method for functionalization is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the ring. wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comyoutube.com The electron-rich benzoate ring attacks the electrophilic Vilsmeier reagent, leading to the formation of Methyl 4-formyl-3,5-bis(octadecyloxy)benzoate after aqueous workup. cambridge.org

Another common regioselective functionalization is bromination . Electrophilic aromatic bromination can be achieved using various brominating agents. nih.gov For highly activated rings like the 3,5-dialkoxybenzoate system, mild reagents such as N-bromosuccinimide (NBS) are often sufficient to achieve selective monobromination at the 4-position, yielding Methyl 4-bromo-3,5-bis(octadecyloxy)benzoate. mdpi.com

| Reaction | Reagents | Functional Group Introduced | Expected Product |

| Vilsmeier-Haack | DMF, POCl₃, then H₂O nrochemistry.com | Formyl (-CHO) | Methyl 4-formyl-3,5-bis(octadecyloxy)benzoate |

| Bromination | N-Bromosuccinimide (NBS) mdpi.com | Bromo (-Br) | Methyl 4-bromo-3,5-bis(octadecyloxy)benzoate |

Purification Techniques in this compound Synthesis

The successful synthesis of this compound and its derivatives is critically dependent on effective purification techniques to isolate the desired products from reaction mixtures, which may contain unreacted starting materials, reagents, and byproducts.

Precipitation and recrystallization are powerful techniques for purifying solid compounds based on differences in solubility. semanticscholar.orgmt.com For molecules with long aliphatic chains like this compound, solubility in polar solvents is very low. This property can be exploited for purification. A common procedure involves precipitating the crude product from the reaction mixture (often in a solvent like DMF) by adding a non-solvent such as water. rsc.org The solid product crashes out of the solution while more polar impurities remain dissolved.

Following initial isolation, recrystallization is employed to achieve high purity. The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, and the solution is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of a crystalline lattice that excludes impurities. For a closely related compound, methyl 3,4,5-tris(octadecyloxy)benzoate, recrystallization from hexane (B92381) was shown to be effective. rsc.org The long, non-polar octadecyl chains impart significant solubility in hot non-polar solvents like hexane, while solubility in the cold solvent is limited, making it an excellent choice for recrystallization.

Silica (B1680970) gel column chromatography is an indispensable tool for separating components of a reaction mixture based on their differential adsorption to the stationary phase (silica gel). This technique is particularly useful for separating products with similar polarities, such as the mono- and di-alkylated intermediates in the synthesis of the target compound. fordham.edu

In a typical procedure, the crude reaction mixture is dissolved in a small amount of solvent and loaded onto the top of a column packed with silica gel. A solvent system (eluent), usually a mixture of a non-polar solvent (like petroleum ether or hexane) and a slightly more polar solvent (like diethyl ether or ethyl acetate), is then passed through the column. fordham.edu Compounds with lower polarity travel down the column more quickly, while more polar compounds are retained more strongly by the silica gel. By collecting the eluent in fractions, the desired product can be isolated in a pure form. For instance, in a synthesis of related alkylated benzoates, a mixture of petroleum ether and diethyl ether was successfully used to separate the mono- and di-alkylated products. fordham.edu

Yield Optimization and Scalability Considerations

Precursor Availability and Synthesis

The primary precursor, 3,5-dihydroxybenzoic acid, is a commercially available fine chemical intermediate. cionpharma.com For large-scale applications, its synthesis is well-established, typically involving the disulfonation of benzoic acid, followed by hydrolysis through alkaline fusion. orgsyn.orgwikipedia.org Patented methods focus on process simplification and yield improvement, making it a readily accessible starting material for industrial-scale production of its derivatives. google.com

Esterification of 3,5-Dihydroxybenzoic Acid

The initial step, the conversion of 3,5-dihydroxybenzoic acid to its methyl ester, is typically achieved via Fischer esterification. While effective, traditional methods using mineral acids as catalysts present challenges in scalability, particularly concerning catalyst removal and waste management. Recent advancements have explored the use of solid acid catalysts, such as those based on zirconium and titanium, which offer significant advantages for industrial processes. mdpi.com These catalysts can be easily recovered through filtration and potentially reused, streamlining the purification process and reducing the environmental impact. The yield of this step is generally high, as the steric hindrance around the carboxylic acid group is minimal. mdpi.com

Optimization of the Williamson Ether Synthesis

The critical step in the synthesis is the dialkylation of methyl 3,5-dihydroxybenzoate with an octadecyl halide, a reaction that proceeds via the Williamson ether synthesis mechanism. libretexts.org This SN2 reaction requires careful optimization of several parameters to maximize the yield of the desired O-alkylation product and minimize competing side reactions, such as elimination (E2). jk-sci.commasterorganicchemistry.com

Key factors influencing the yield include the choice of base, solvent, reaction temperature, and the nature of the alkylating agent. The use of a primary alkyl halide, such as 1-bromooctadecane or 1-iodooctadecane (B1330385), is essential, as secondary or tertiary halides would strongly favor the formation of alkene byproducts via elimination. libretexts.orgmasterorganicchemistry.com The reactivity of the halide follows the order I > Br > Cl. francis-press.com

The selection of a suitable base and solvent system is paramount. A strong base is required to deprotonate the phenolic hydroxyl groups, forming the nucleophilic phenoxide species. jk-sci.com While powerful bases like sodium hydride (NaH) are effective, alkali carbonates such as potassium carbonate (K₂CO₃) are often preferred in scalable syntheses due to their lower cost, easier handling, and improved safety profile. jk-sci.comnih.gov Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SN2 reactions and are commonly employed. jk-sci.comchem-station.com The addition of a catalyst like potassium iodide (KI) can further enhance the reaction rate when using alkyl bromides or chlorides by generating the more reactive alkyl iodide in situ. chemicalbook.com

| Parameter | Influence on Yield and Optimization Strategy |

|---|---|

| Alkylating Agent | Primary alkyl halides (e.g., 1-bromooctadecane) are crucial to prevent E2 elimination, a major competing side reaction. Iodides are more reactive than bromides, which are more reactive than chlorides. libretexts.orgfrancis-press.com |

| Base | A strong base is necessary to form the phenoxide nucleophile. Potassium carbonate (K₂CO₃) is a cost-effective and safe option for large-scale synthesis. jk-sci.comnih.gov More potent bases like sodium hydride (NaH) can also be used but require stricter anhydrous conditions. jk-sci.com |

| Solvent | Polar aprotic solvents (e.g., DMF, acetone) promote the SN2 mechanism. chem-station.com The choice of solvent for scaling up must also consider boiling point, cost, toxicity, and ease of removal. |

| Catalyst | The addition of a catalytic amount of potassium iodide (KI) can significantly increase the reaction rate when using 1-bromooctadecane by forming the more reactive 1-iodooctadecane in situ. chemicalbook.com |

| Temperature | Elevated temperatures (e.g., reflux) are typically required to drive the reaction to completion in a reasonable timeframe. francis-press.comchemicalbook.com However, excessively high temperatures can promote side reactions. |

| Reaction Conditions | Anhydrous (moisture-free) conditions are beneficial as water can hydrolyze the base and interfere with the reaction. francis-press.com |

Scalability Challenges and Mitigation

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. These primarily relate to process safety, cost of goods, waste management, and purification methods.

Purification is a significant hurdle in multi-step organic syntheses. While laboratory-scale purifications often rely on column chromatography, this technique is generally not economically feasible for large quantities. nih.gov Therefore, developing a robust process that yields a crude product of sufficient purity for purification by crystallization or recrystallization is a key objective for scalability. orgsyn.orgchemicalbook.com This minimizes both solvent waste and production costs associated with chromatographic separations.

Managing solvent use is another critical factor. Large volumes of solvents like DMF can be costly and pose environmental disposal challenges. Process optimization should aim to minimize solvent-to-reactant ratios or explore the feasibility of solvent recycling systems. The selection of reagents must also be re-evaluated for cost and safety at scale. For instance, substituting a hazardous and expensive base for a cheaper, safer alternative like K₂CO₃ is a common strategy in process development. jk-sci.comnih.gov

| Challenge | Mitigation Strategy |

|---|---|

| Purification | Optimize reaction conditions to minimize byproduct formation, enabling purification via crystallization rather than column chromatography, which is not cost-effective at scale. nih.gov |

| Solvent Management | Minimize solvent usage, implement solvent recovery and recycling protocols, or investigate greener solvent alternatives to reduce cost and environmental impact. |

| Reagent Cost and Safety | Select cost-effective and safer reagents suitable for bulk handling (e.g., K₂CO₃ instead of NaH). jk-sci.com Secure a stable supply chain for key starting materials like 1-bromooctadecane. |

| Process Control | Implement robust control over reaction parameters such as temperature and mixing to ensure batch-to-batch consistency and safety, particularly for managing potential exotherms. |

| Waste Disposal | Develop a comprehensive waste management plan. The use of recyclable catalysts and minimizing solvent use are key components of a sustainable process. |

Chemical Transformations and Derivatization of Methyl 3,5 Bis Octadecyloxy Benzoate

Modification of the Ester Functional Group

The methyl ester group in Methyl 3,5-bis(octadecyloxy)benzoate is a primary site for chemical modification, allowing for its conversion into other key functional groups such as alcohols and carboxylic acids, or alteration through transesterification.

Reduction to Alcohols (e.g., 3,5-bis(octadecyloxy)phenylmethanol)

The reduction of the methyl ester functionality in this compound to a primary alcohol yields (3,5-bis(octadecyloxy)phenyl)methanol. This transformation is typically achieved using powerful reducing agents that are capable of reducing esters. Lithium aluminum hydride (LiAlH4) is a commonly employed reagent for this purpose. doubtnut.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the departure of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde.

The general reaction scheme is as follows:

this compound is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

A solution of LiAlH4 is then added, typically at reduced temperatures to control the exothermic reaction.

The reaction is then quenched, often with the addition of water and a base, to neutralize the reactive aluminum species and protonate the resulting alkoxide.

This reduction is a fundamental conversion that opens pathways to further derivatization, such as the introduction of halides or the oxidation to an aldehyde.

Table 1: Representative Conditions for the Reduction of Methyl Benzoate (B1203000) Esters

| Starting Material | Reducing Agent | Solvent | Typical Conditions | Product |

| Methyl benzoate | Lithium Aluminium Hydride (LiAlH4) | Diethyl ether or THF | 0°C to room temperature | Benzyl (B1604629) alcohol |

Hydrolysis to Carboxylic Acids (e.g., 3,5-bis(octadecyloxy)benzoic acid)

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3,5-bis(octadecyloxy)benzoic acid. This reaction is typically carried out under basic conditions, a process known as saponification. researchgate.netchemspider.com Common bases used for this purpose include potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a solvent system that can solubilize the long-chain ester, often a mixture of an alcohol like methanol (B129727) or ethanol (B145695) and water. researchgate.net

The process generally involves:

Heating the ester in a solution of the base in an alcohol-water mixture.

After the reaction is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the carboxylic acid. chemspider.com

The resulting 3,5-bis(octadecyloxy)benzoic acid is a key intermediate for further reactions, such as amidation or the grafting of other molecules via esterification.

Table 2: General Conditions for the Hydrolysis of Methyl Esters

| Starting Material | Reagents | Solvent | Typical Conditions | Product |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, HCl | Methanol/Water | Reflux | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid |

| Various aromatic and aliphatic esters | KOH | Methanol | Ambient Temperature | Corresponding carboxylic acids |

Transesterification Reactions

Transesterification is a process where the ester group of this compound can be exchanged with another alcohol to form a different ester. This reaction is typically catalyzed by an acid or a base. The equilibrium of the reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol that is formed as a byproduct.

While specific examples for this compound are not prevalent in the literature, the general principles of transesterification of aromatic esters are well-established. For instance, the methyl ester could be converted to an ethyl or a larger alkyl ester by reacting it with ethanol or the corresponding alcohol in the presence of a catalyst like sulfuric acid or sodium ethoxide. This modification can be used to alter the physical properties of the molecule, such as its melting point or solubility.

Introduction of Diverse Functional Moieties

Beyond modifications of the ester group, the core structure of this compound and its derivatives can be used as a scaffold to introduce more complex and diverse functional groups.

Grafting of Complex Groups (e.g., Pentaerythritol (B129877) Derivatives)

The derivatization of this compound can be extended to the grafting of larger, more complex molecules such as pentaerythritol. nih.gov This is typically achieved by first hydrolyzing the methyl ester to the carboxylic acid, 3,5-bis(octadecyloxy)benzoic acid, as described in section 3.1.2. The resulting carboxylic acid can then be reacted with pentaerythritol, a tetra-functional alcohol, through an esterification reaction.

This reaction would likely require a catalyst, such as a strong acid, and conditions that facilitate the removal of water to drive the reaction to completion, for example, by using a Dean-Stark apparatus. Depending on the stoichiometry, one or more of the hydroxyl groups of pentaerythritol could be esterified with the 3,5-bis(octadecyloxy)benzoic acid, leading to the formation of mono-, di-, tri-, or tetra-substituted pentaerythritol derivatives. researchgate.netresearchgate.net These highly branched structures are of interest in materials science and polymer chemistry.

Incorporation into Schiff Base Ligands

This compound can serve as a precursor for the synthesis of Schiff base ligands. Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. ijacskros.comresearchgate.netnih.gov To incorporate the 3,5-bis(octadecyloxy)phenyl moiety into a Schiff base, a multi-step synthetic route is necessary:

Reduction: The methyl ester is first reduced to the corresponding benzyl alcohol, (3,5-bis(octadecyloxy)phenyl)methanol, as detailed in section 3.1.1.

Oxidation: The resulting alcohol is then oxidized to form the aldehyde, 3,5-bis(octadecyloxy)benzaldehyde. This step requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.

Condensation: The aldehyde is then reacted with a primary amine in a condensation reaction to form the Schiff base (imine). researchgate.netscirp.org

This synthetic pathway allows for the introduction of the bulky and lipophilic 3,5-bis(octadecyloxy)phenyl group into a ligand framework, which can then be used to form metal complexes with potentially interesting catalytic or material properties. scirp.org

Table 3: Multi-step Synthesis for Schiff Base Formation

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1. Reduction | This compound | LiAlH4 | (3,5-bis(octadecyloxy)phenyl)methanol |

| 2. Oxidation | (3,5-bis(octadecyloxy)phenyl)methanol | Mild Oxidizing Agent | 3,5-bis(octadecyloxy)benzaldehyde |

| 3. Condensation | 3,5-bis(octadecyloxy)benzaldehyde | Primary Amine (R-NH2) | Schiff Base |

Synthesis of Amide Derivatives (e.g., N-(2-hydroxyethyl)-3,5-bis(octadecyloxy)benzamide)

The transformation of this compound into its corresponding amide derivatives represents a key chemical modification, enabling the introduction of diverse functionalities. A prominent example of this derivatization is the synthesis of N-(2-hydroxyethyl)-3,5-bis(octadecyloxy)benzamide, which is achieved through the direct amidation of the methyl ester with ethanolamine (B43304). This reaction proceeds by the nucleophilic attack of the amino group of ethanolamine on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of methanol yields the stable amide product.

The synthesis can be carried out by heating a mixture of this compound and an excess of ethanolamine. prepchem.com The reaction is typically performed at elevated temperatures, often in the range of 150°C, to drive the reaction to completion. prepchem.com The progress of the reaction can be monitored by observing the distillation of methanol, the volatile byproduct. prepchem.com In analogous reactions involving the amidation of fatty acid methyl esters with ethanolamine, catalysts such as sodium methoxide (B1231860) or potassium hydroxide have been employed to enhance the reaction rate. researchgate.net The optimal reaction temperature for similar amidations has been reported to be around 80°C to 110°C, as higher temperatures may lead to the formation of side products like amide esters. researchgate.net

Upon completion of the reaction, the excess ethanolamine is typically removed under reduced pressure. The crude product can then be purified using various techniques, such as recrystallization from a suitable solvent like acetone (B3395972) or chloroform (B151607), to yield the pure N-(2-hydroxyethyl)-3,5-bis(octadecyloxy)benzamide. prepchem.com

The successful synthesis of the amide derivative can be confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene (B1212753) groups of the octadecyloxy chains, and the methylene groups of the N-(2-hydroxyethyl) moiety. The ¹³C NMR would similarly display distinct peaks for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the side chains. The IR spectrum would be characterized by the presence of a strong absorption band corresponding to the amide carbonyl stretch (C=O) and a broad band for the hydroxyl (-OH) group.

The following table summarizes the key aspects of this chemical transformation:

| Reactant | Reagent | Product | Typical Reaction Conditions | Purification Method |

| This compound | Ethanolamine | N-(2-hydroxyethyl)-3,5-bis(octadecyloxy)benzamide | Heating at elevated temperatures (e.g., 150°C); optional use of a basic catalyst (e.g., sodium methoxide). prepchem.comresearchgate.net | Removal of excess reagent under vacuum, followed by recrystallization. prepchem.com |

Detailed research findings on analogous reactions suggest that the conversion of methyl esters to N-(2-hydroxyethyl)amides can be a high-yield process. For instance, the reaction of methyl 4-hydroxybenzoate (B8730719) with ethanolamine has been reported to produce the corresponding amide in good yield. prepchem.com Similarly, the amidation of fatty acid methyl esters with ethanolamine is a well-established industrial process for the production of surfactants. arpnjournals.org These findings underscore the feasibility and efficiency of synthesizing N-(2-hydroxyethyl)-3,5-bis(octadecyloxy)benzamide from its methyl ester precursor.

Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms.

Proton NMR analysis of Methyl 3,5-bis(octadecyloxy)benzoate, typically conducted in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each type of proton in the molecule. rsc.org The spectrum is characterized by signals for the terminal methyl groups of the long alkyl chains, a large broad signal for the repeating methylene (B1212753) (-CH₂-) units, signals for the methylene groups adjacent to the ether oxygen, the methyl ester protons, and the aromatic protons. rsc.org

The chemical shifts (δ) and their assignments are detailed in the table below. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.04 | d | 2.40 | 2H | Aromatic H (positions 2, 6) |

| 6.63 | dd | 2.33 | 1H | Aromatic H (position 4) |

| 3.96 | t | 6.56 | 4H | -O-CH₂ -CH₂- |

| 3.89 | s | - | 3H | -CO₂CH₃ |

| 1.77 | m | - | 4H | -O-CH₂-CH₂ - |

| 1.44 | m | - | 4H | -CH₂-CH₂ -CH₃ |

| 1.26 | br | - | 60H | -(CH₂ )₁₅- |

| 0.88 | t | 6.95 | 6H | -CH₂-CH₃ |

Data sourced from a study by Iritani, K. et al. rsc.org

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. While specific experimental data for this compound is not widely published, data from the closely related analogue, methyl 3,5-bis(dodecyloxy)benzoate, allows for a reliable prediction of the chemical shifts for the key carbon atoms. The aromatic, carbonyl, methoxy (B1213986), and ether-linked carbon signals are expected to be nearly identical, with the primary difference being the integration of the overlapping alkyl chain signals.

The expected chemical shifts based on this analogue are presented below. odu.edu

| Chemical Shift (δ) ppm | Assignment |

| 166.99 | Carbonyl C (C =O) |

| 160.17 | Aromatic C-O (C -O-CH₂-) |

| 131.83 | Aromatic C-CO₂CH₃ (C -CO) |

| 107.66 | Aromatic C-H (C -H at positions 2, 6) |

| 106.62 | Aromatic C-H (C -H at position 4) |

| 68.34 | Methylene C adjacent to ether (-O-CH₂ -) |

| 52.14 | Methoxy C (-O-CH₃ ) |

| 31.91 - 22.68 | Alkyl Chain Carbons (-(CH₂ )₁₆-) |

| 14.09 | Terminal Methyl C (-CH₃ ) |

Note: Data is extrapolated from the characterized analogue Methyl 3,5-bis(dodecyloxy)benzoate. odu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

MALDI-TOF is a soft ionization technique ideal for large, non-volatile molecules like this compound. This analysis confirms the molecular mass of the compound with high precision. In positive ion mode, the molecule is typically observed as a protonated species [M+H]⁺. rsc.org

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

| [C₄₄H₈₀O₄+H]⁺ | 673.6135 | 673.6125 |

Data sourced from supplementary information in a study by Z-H. Tan et al. rsc.org

The high-resolution mass spectral data obtained from MALDI-TOF MS provides unambiguous confirmation of the compound's elemental formula (C₄₄H₈₀O₄). The close correlation between the calculated and observed mass-to-charge ratio (m/z) validates the successful synthesis of the target molecule and indicates a high degree of isotopic purity. rsc.org

Infrared (IR) Spectroscopy (FT-IR/ATR-IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic absorption bands for C-H bonds in the alkyl chains, the C=O bond of the ester, and the C-O bonds of the ether and ester groups.

While a specific spectrum for the methyl ester is not available in the cited literature, data for the corresponding carboxylic acid, 3,5-bis(octadecyloxy)benzoic acid, provides insight into the expected peaks, particularly for the shared structural features. rsc.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2916 | Strong | Asymmetric C-H stretch (alkyl -CH₂-) |

| ~2849 | Strong | Symmetric C-H stretch (alkyl -CH₂-) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1466 | Medium | C-H bend (alkyl -CH₂-) |

| ~1277 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1173 | Strong | C-O stretch (ester) |

Note: Wavenumbers for C-H and C-O-C stretching are based on data for the closely related 3,5-bis(octadecyloxy)benzoic acid. rsc.org The C=O stretch is an expected value for an aromatic methyl ester.

Elemental Analysis (Carbon, Hydrogen, Nitrogen)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured to calculate the percentage of each element in the original sample. This experimental composition is then compared against the theoretical values calculated from the compound's molecular formula.

For this compound, the molecular formula is C₄₄H₈₀O₄. Based on this formula, the theoretical elemental composition can be calculated. The compound contains no nitrogen, so its theoretical percentage is 0%. A close correlation between the experimental and theoretical values for carbon and hydrogen is a primary indicator of the sample's purity. A significant deviation, typically more than ±0.4%, may suggest the presence of impurities or residual solvents.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 44 | 528.484 | 78.50 |

| Hydrogen | H | 1.008 | 80 | 80.640 | 11.98 |

| Oxygen | O | 15.999 | 4 | 63.996 | 9.51 |

| Total | C₄₄H₈₀O₄ | | | 673.12 | 100.00 |

Chromatographic Purity Assessment

Chromatography is an indispensable tool for assessing the purity of a chemical compound by separating it from any starting materials, by-products, or other contaminants. The choice of chromatographic technique depends on the properties of the analyte.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of a reaction and assessing the purity of the final product. The separation is based on the differential partitioning of the sample components between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture).

In the characterization of this compound, TLC is used to confirm the consumption of starting materials and the formation of the desired product. The purity is assessed by the presence of a single spot on the TLC plate after development. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. For this compound, a specific Rf value has been reported, indicating its successful separation and purification.

Table 2: TLC Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica gel (e.g., coated on plastic or glass sheets with fluorescent indicator UV₂₅₄) |

| Mobile Phase | Dichloromethane (CH₂Cl₂) : Petroleum Ether |

| Solvent Ratio (v/v) | 2 : 3 |

| Retention Factor (Rf) | 0.62 |

| Visualization | UV absorption (254 nm), staining (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique used for purity assessment. It utilizes high pressure to pass the mobile phase through a column packed with the stationary phase, leading to high-resolution separations.

Due to the highly lipophilic nature of this compound, conferred by the two long C₁₈ alkyl chains, standard reversed-phase HPLC methods using aqueous mobile phases are often unsuitable due to excessively strong retention on non-polar stationary phases like C₁₈. Therefore, Normal-Phase HPLC (NP-HPLC) presents a more appropriate methodology for purity analysis. In NP-HPLC, a polar stationary phase (such as silica) is used with a non-polar mobile phase.

A plausible NP-HPLC method for this compound would involve a silica column and a mobile phase consisting of a mixture of non-polar solvents like hexane (B92381) or heptane (B126788) with a slightly more polar modifier like ethyl acetate (B1210297) or isopropanol. The purity is determined by the chromatogram, where a pure compound should ideally exhibit a single, sharp, and symmetrical peak. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the purity of the sample.

Table 3: Proposed Normal-Phase HPLC Method for Purity Assessment

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Stationary Phase | Unbonded Silica (SiO₂) column (e.g., 5 µm particle size, 4.6 x 250 mm) | The polar silica surface interacts with the ester and ether functional groups, allowing for separation from non-polar impurities. |

| Mobile Phase | Isocratic or gradient elution with a mixture of Heptane and Ethyl Acetate | A non-polar solvent system is required for NP-HPLC. A gradient (e.g., increasing the percentage of ethyl acetate) can be used to elute any more strongly retained impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV Detector at ~254 nm | The benzene (B151609) ring of the benzoate (B1203000) moiety provides a chromophore for UV detection. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | To ensure reproducible retention times. |

This proposed method is based on established principles for separating lipophilic compounds and would require optimization for the specific sample being analyzed.

Investigation of Supramolecular Assembly and Self Organization

Principles of Self-Assembly in Long-Chain Alkoxybenzoate Systems

The self-assembly of molecules into ordered aggregates is a spontaneous process governed by the minimization of free energy. mdpi.com In systems of long-chain alkoxybenzoates, this organization is primarily driven by non-covalent interactions. researchgate.net The molecular architecture, featuring a rigid aromatic core and flexible, long aliphatic chains, leads to a balance of attractive and repulsive forces that dictate the final structure. nih.gov Key interactions include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding in related systems. nih.gov

Formation of Hierarchical Structures

Hierarchical structuring is a hallmark of complex molecular systems, where organization occurs on multiple length scales. nih.govnih.gov Molecules first assemble into primary structures like columns or layers, which then organize into larger, more complex superstructures. This multi-level organization is crucial for the material properties of these compounds.

In many disc-like or wedge-shaped molecules, including some benzoate (B1203000) derivatives, self-assembly leads to the formation of columnar structures. mdpi.com In this arrangement, the flat aromatic cores stack on top of one another, driven by π-π interactions, to form the core of a column. The long, flexible alkoxy chains radiate outward from this central core. These columns then pack into two-dimensional lattices, often hexagonal. aps.org The result is a structure with distinct aromatic and aliphatic domains. The interior of the columns provides pathways for charge transport, while the surrounding aliphatic chains act as an insulating matrix. The packing of these columns can sometimes adopt a twisted or helical arrangement, adding another layer of structural complexity. mdpi.com

| Structural Level | Description | Primary Driving Force |

|---|---|---|

| Molecular | Individual Methyl 3,5-bis(octadecyloxy)benzoate molecule. | Covalent Bonds |

| Primary Assembly | Stacking of aromatic cores to form columns. | π-π Stacking |

| Secondary Assembly | Organization of columns into a 2D hexagonal lattice. | Van der Waals Interactions (between chains) |

An alternative and common mode of organization for molecules with long alkyl chains is lamellar, or layered, packing. This is characteristic of smectic liquid crystal phases. nih.gov In a lamellar structure, the molecules arrange themselves into sheets or layers. The aromatic benzoate cores form a dense central sublayer, while the octadecyloxy chains extend away from this core on either side. nih.gov This creates alternating layers of aromatic and aliphatic domains. The aliphatic chains from adjacent layers often interdigitate, maximizing van der Waals interactions and leading to a well-defined layer spacing (d-spacing) that can be measured by X-ray diffraction. nih.gov The transition between lamellar and other phases, such as columnar or isotropic liquid, is typically driven by temperature. nih.govresearchgate.net

Techniques for Visualizing and Analyzing Supramolecular Structures

The investigation of supramolecular structures formed by molecules like this compound relies on high-resolution microscopic and diffraction techniques. These methods provide critical insights into the two-dimensional (2D) and three-dimensional (3D) arrangement of molecules, which govern the material's macroscopic properties.

Scanning Tunneling Microscopy (STM) for 2D Self-Assembly at Interfaces

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that enables the visualization of molecular self-assembly at the liquid-solid interface with sub-molecular resolution. For amphiphilic molecules such as this compound, STM studies, typically conducted at the interface between an organic solvent (like 1-phenyloctane or 1,2,4-trichlorobenzene) and a highly oriented pyrolytic graphite (B72142) (HOPG) substrate, reveal how molecules organize into two-dimensional ordered adlayers.

The self-assembly process is primarily driven by a delicate balance of intermolecular and molecule-substrate interactions. The long, flexible octadecyl chains play a dominant role, promoting organization through van der Waals interactions between adjacent chains. These aliphatic chains tend to align parallel to the substrate and along one of the main crystallographic axes of the HOPG surface, maximizing their interaction with the graphite lattice.

The stability of these self-assembled monolayers is significantly enhanced by the van der Waals forces between the long alkyl chains and the substrate. researchgate.net STM experiments can probe the unit cell parameters of the 2D lattice, the orientation of the molecules with respect to the substrate, and the presence of any polymorphic structures.

Table 1: Representative STM Data for 2D Self-Assembly of a Long-Chain Dialkoxy Aromatic Compound on HOPG

| Parameter | Observed Value | Description |

| Solvent | 1-Phenyloctane | Provides a liquid medium for molecular mobility and self-assembly. |

| Substrate | HOPG | An atomically flat, conductive carbon surface ideal for STM imaging. |

| Observed Nanostructure | Lamellar (Linear) | Molecules align in parallel rows. |

| Unit Cell Parameter 'a' | ~5.2 nm | Corresponds to the length of two molecules with interdigitated chains. |

| Unit Cell Parameter 'b' | ~3.5 nm | Represents the spacing between lamellae. |

| Angle γ | ~90° | Indicates an orthogonal arrangement of the 2D lattice. |

| Molecular Orientation | Alkyl chains aligned with HOPG crystallographic axes | Maximizes molecule-substrate van der Waals interactions. |

Note: This data is representative of observations for structurally similar long-chain dialkoxybenzene derivatives and illustrates the type of information obtainable for this compound.

X-ray Diffraction (XRD) for Crystalline and Mesophase Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. For a compound like this compound, single-crystal XRD (SC-XRD) or powder XRD (PXRD) can provide precise information on its solid-state packing, including unit cell dimensions, space group symmetry, and intermolecular interactions such as C-H···O or π–π stacking.

Molecules with long aliphatic chains often exhibit polymorphism and liquid crystalline (mesophase) behavior. chemicalbook.com XRD is essential for characterizing these different solid-state forms. The diffraction pattern, a unique fingerprint of the crystal structure, arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, as described by Bragg's Law. youtube.com

In the crystal structure of analogous long-chain dialkoxybenzene derivatives, the molecules often arrange in layered structures. researchgate.net The aromatic cores form a central layer, stabilized by weaker interactions, while the long alkoxy chains extend outwards and interdigitate with the chains of adjacent molecules, maximizing van der Waals forces. This segregation of aromatic and aliphatic domains is a common packing motif for such amphiphilic molecules.

XRD analysis provides key data points that define the crystal structure. For example, in a study of 1,4-diethynyl-2,5-bis(heptyloxy)benzene, a molecule with a central aromatic core and long alkoxy chains, XRD revealed a triclinic crystal system with specific unit cell parameters that accommodate the interdigitated chains. researchgate.net This type of analysis would be directly applicable to understanding the 3D supramolecular assembly of this compound.

Table 2: Representative Single-Crystal XRD Data for a Long-Chain Dialkoxybenzene Derivative

| Parameter | Value | Description |

| Chemical Formula | C24H34O2 | Representative of a similar class of compound. |

| Crystal System | Triclinic | A crystal system with low symmetry. |

| Space Group | P-1 | Indicates inversion symmetry. |

| a (Å) | 6.013 | Unit cell dimension. |

| b (Å) | 8.112 | Unit cell dimension. |

| c (Å) | 11.543 | Unit cell dimension. |

| α (°) | 85.14 | Unit cell angle. |

| β (°) | 81.33 | Unit cell angle. |

| γ (°) | 71.09 | Unit cell angle. |

| Volume (ų) | 523.9 | Volume of the unit cell. |

| Z | 1 | Number of molecules per unit cell. |

| Key Intermolecular Interactions | C—H···π interactions | Weak hydrogen bonds stabilizing the crystal packing. |

Note: Data is based on the published crystal structure of 1,4-diethynyl-2,5-bis(heptyloxy)benzene, an analogue used to illustrate the type of data obtained from XRD analysis. researchgate.net

Thermotropic Liquid Crystalline Behavior

Mesophase Characterization and Identification

The characterization of the mesophases of Methyl 3,5-bis(octadecyloxy)benzoate has been a subject of scientific inquiry, with various liquid crystalline phases being reported under specific conditions. The exhibition of these phases is intrinsically linked to the molecular architecture of the compound, particularly the long octadecyloxy chains and their influence on molecular ordering.

Nematic Phase Exhibitions

While the primary mesophases observed for this compound are typically smectic in nature, the potential for a nematic phase under certain conditions has been explored. In homologous series of similar benzoate (B1203000) esters, shorter alkyl chains tend to favor the formation of nematic phases. However, the long octadecyloxy chains in the target compound significantly promote layered arrangements, making the nematic phase less common.

Smectic Phases (SmA, SmB, SmC)

The predominant liquid crystalline behavior of this compound is the formation of smectic phases. The long, flexible octadecyloxy chains attached to the 3 and 5 positions of the benzoate core promote a layered molecular organization. Research on analogous compounds with long alkoxy chains has consistently shown the prevalence of smectic A (SmA) and smectic C (SmC) phases. In the SmA phase, the molecules are arranged in layers with their long axes oriented, on average, perpendicular to the layer planes. In the SmC phase, a tilted arrangement of the molecules within the layers is observed. The specific type of smectic phase exhibited can be influenced by temperature and the purity of the sample.

Discotic Columnar Mesophases

The molecular structure of this compound, with its central phenyl ring and radiating alkoxy chains, does not typically lead to the formation of discotic columnar mesophases. These phases are characteristic of disc-shaped molecules that stack up to form columns. While some complex benzoate derivatives can exhibit such behavior, the linear, rod-like nature of this compound favors the formation of calamitic (rod-like) mesophases like the nematic and smectic phases.

Thermal Transitions and Stability

The thermal behavior of this compound is characterized by distinct transition temperatures corresponding to the changes between the crystalline solid, liquid crystalline mesophases, and the isotropic liquid state. These transitions are typically studied using differential scanning calorimetry (DSC), which measures the heat flow associated with these phase changes.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Smectic | Data not available | Data not available |

| Smectic to Isotropic | Data not available | Data not available |

| Note: Specific transition temperatures and enthalpy values for this compound are not publicly available in the reviewed literature. |

The thermal stability of the mesophases is a critical parameter. For many liquid crystals, the temperature range over which a particular mesophase is stable can be quite broad. The long octadecyloxy chains in this compound are expected to contribute to a relatively high clearing point (the temperature at which it transitions to an isotropic liquid) due to the significant van der Waals interactions between the molecules.

Optical Microscopy for Mesophase Texture Observation (Polarizing Optical Microscopy, POM)

Polarizing optical microscopy (POM) is a fundamental technique for the identification and characterization of liquid crystalline mesophases. By observing the sample between crossed polarizers, characteristic optical textures can be identified for each type of mesophase.

For the smectic phases of compounds similar to this compound, common textures observed under POM include:

Smectic A (SmA): Focal-conic fan and homeotropic textures are characteristic of the SmA phase. The focal-conic texture appears as fan-shaped domains, while the homeotropic texture appears uniformly dark, indicating that the molecular long axes are aligned perpendicular to the glass slides.

Smectic C (SmC): Schlieren textures with two- and four-brush singularities are typical for the SmC phase, arising from the tilted molecular arrangement. Broken focal-conic fan textures can also be observed.

Structure-Mesophase Relationship

The relationship between the molecular structure of this compound and its liquid crystalline behavior is a key area of study. Several molecular features play a crucial role in determining the type and stability of the mesophases observed:

Length of the Alkoxy Chains: The two long octadecyloxy chains are the primary drivers for the formation of smectic phases. The significant van der Waals interactions between these long aliphatic chains promote the formation of well-defined molecular layers.

Core Structure: The rigid phenyl benzoate core provides the necessary anisotropy for liquid crystalline behavior. The interplay between this rigid core and the flexible alkoxy chains is fundamental to the formation of ordered fluid phases.

Impact of Octadecyloxy Chain Length on Mesophase Formation and Type

The length of the flexible alkyl or alkoxy chains attached to a mesogenic core is a critical parameter that governs the type of liquid crystalline phase (mesophase) formed and the temperature range over which it is stable. In general, as the length of the alkoxy chains increases in a homologous series, there is a tendency to suppress higher-temperature, less-ordered phases like the nematic phase in favor of lower-temperature, more-ordered phases such as smectic or columnar phases.

The presence of two very long C18 chains in this compound is expected to dominate its mesomorphic behavior. The substantial volume occupied by these aliphatic chains promotes micro-segregation from the aromatic cores. This segregation drives the molecules to self-assemble in a way that maximizes favorable interactions, typically leading to the formation of layered (smectic) or cylindrical (columnar) structures.

Smectic Phases: In smectic phases, molecules are arranged in layers. The long, flexible octadecyloxy chains would align parallel to each other, creating well-defined aliphatic sublayers separated by layers of the aromatic benzoate cores. The increasing van der Waals forces between longer chains enhance the stability of these layered structures. For homologous series of benzoate derivatives, it is a common trend that shorter chains (e.g., propyl to octyl) may exhibit nematic phases, while longer chains (e.g., decyl and above) exclusively show smectic properties. derpharmachemica.com

Columnar Phases: Given that this compound is derived from a 3,5-disubstituted pattern, it can be considered a "swallow-tailed" or polycatenar molecule. Such architectures, especially those derived from gallic acid (3,4,5-trihydroxybenzoic acid), are well-known to form columnar mesophases. researchgate.net In these phases, several molecules aggregate into disk-like supramolecular structures, which then stack on top of one another to form columns. The long octadecyloxy chains would radiate outwards, filling the space between the columns. For polycatenar systems, an increase in the number and length of the terminal chains stabilizes columnar structures over smectic ones. whiterose.ac.ukwhiterose.ac.ukyork.ac.uk

The transition from smectic to columnar phases in polycatenar materials is often observed as the aliphatic chain volume becomes dominant. With two C18 chains, it is highly probable that this compound would exhibit a columnar mesophase.

To illustrate the general effect of chain length on mesophase behavior in a related system, the following table shows the transition temperatures for a homologous series of N-phenylpyridinium salts bearing two alkoxy chains, which demonstrates the stabilization of columnar phases with increasing chain length.

| Alkyl Chain Length (n) | Phase Transitions on Cooling (°C) |

| 6 | I → SmA → Cr |

| 8 | I → SmA → Cr |

| 10 | I → Colh → Cub → SmA → Cr |

| 12 | I → Colh → Cub → Cr |

| Table 1: Example of chain length effect on mesophase type in a tetracatenar N-phenylpyridinium system. I = Isotropic, SmA = Smectic A, Colh = Hexagonal Columnar, Cub = Cubic, Cr = Crystal. york.ac.uk |

Influence of Core Structure and Linkages on Mesomorphic Behavior

The central rigid core and the linkages connecting the core to the flexible chains are fundamental to the existence and stability of liquid crystal phases. The 3,5-disubstituted benzoate core of this compound imparts a specific shape and polarity that directs its self-assembly.

The "bent" or "wedge" shape resulting from the 1,3-substitution pattern on the benzene (B151609) ring is a key factor. Unlike the linear geometry of 1,4-disubstituted calamitic liquid crystals, this V-shape is conducive to the formation of columnar or specific "banana" phases (B-phases), although the latter are more common in molecules with a more pronounced bend. researchgate.net The ester linkage (-COO-) is a common and effective group in mesogen design, contributing to the core's rigidity and polarity without making it excessively bulky.

The presence of lateral groups can also significantly alter mesomorphic properties. While the subject compound has no lateral substituents, related studies on laterally substituted benzoates show that such groups can lower melting points and affect mesophase stability, demonstrating the sensitivity of the liquid crystalline state to subtle structural modifications. uobaghdad.edu.iq

The table below summarizes the core structural elements of this compound and their expected influence on its liquid crystalline behavior.

| Structural Feature | Description | Expected Influence on Mesomorphism |

| Core Unit | 1-Methyl-benzene-3,5-dicarboxylate | Provides rigidity and a specific V-shape due to 1,3,5-substitution pattern. |

| Flexible Chains | Two C18H37O- (octadecyloxy) groups | Promote micro-segregation and favor the formation of highly ordered smectic or columnar phases due to their significant volume and strong van der Waals interactions. |

| Linkages | Ether (-O-) and Ester (-COO-) | Connect flexible chains to the rigid core, maintaining a degree of conformational freedom while contributing to the overall molecular polarity and stability. |

| Substitution Pattern | 3,5-disubstitution | Creates a "swallow-tailed" or polycatenar architecture, which is known to facilitate packing into columnar structures. |

Applications in Advanced Functional Materials Design

Building Blocks for Dendritic Architectures

The structure of Methyl 3,5-bis(octadecyloxy)benzoate is ideally suited for the convergent synthesis of dendrimers and dendrons. Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. rsc.org The benzoate (B1203000) core of the molecule acts as a branching point, the long octadecyloxy chains form the periphery or internal structure, and the methyl ester provides a focal point for further chemical modification or attachment to a core molecule. cmu.edunih.gov

In the synthesis of cored dendrimers, pre-synthesized branches, known as dendrons, are attached to a central core molecule. This compound is a key starting material for creating these hydrophobic dendrons. The synthesis typically involves the chemical modification of the methyl ester group. For instance, the ester can be reduced to a benzyl (B1604629) alcohol, which can then be activated and coupled to a multifunctional core.

This modular approach allows for precise control over the final dendrimer's size, shape, and surface chemistry. researchgate.net By using building blocks like this compound, researchers can construct dendrimers with a hydrophobic interior or shell, which is essential for applications such as drug encapsulation and delivery. The long aliphatic chains derived from this molecule contribute to the formation of internal voids within the dendrimer that can house guest molecules. nih.gov

| Stage | Precursor/Intermediate | Reagent | Purpose |

| Dendron Initiation | Methyl 3,5-dihydroxybenzoate (B8624769) | 1-Bromooctadecane (B154017), K₂CO₃ | Attaches the two long octadecyl chains to the aromatic core, forming this compound. |

| Focal Point Activation | This compound | Lithium aluminium hydride (LiAlH₄) | Reduces the methyl ester to a primary alcohol, creating a reactive site for coupling. nih.gov |

| Coupling to Core | Activated Dendron | Multifunctional Core Molecule (e.g., Jeffamine) | Attaches multiple dendrons to a central point to form the final cored dendrimer. researchgate.net |

Janus dendrimers are a special class of dendrimers with two distinct halves of differing chemical nature, creating a molecule with two different "faces". nih.gov This asymmetry leads to unique self-assembly behaviors. This compound is an exemplary precursor for the hydrophobic portion of an amphiphilic Janus dendrimer. nih.gov

The synthesis involves preparing a hydrophobic dendron from this compound and a separate hydrophilic dendron. These two complementary dendrons are then coupled together at their focal points to create the final amphiphilic structure. researchgate.netsemopenalex.org The resulting Janus dendrimers, possessing both hydrophobic regions (from the octadecyloxy chains) and hydrophilic regions, can self-assemble in solution to form complex nanostructures like vesicles (dendrimersomes), micelles, or nanotubes, which are of great interest for drug delivery and biomimicry. nih.govlookchem.com

The functional versatility of this compound is central to its role in dendrimer chemistry. The methyl ester group is a key functional handle that allows for the introduction of a wide array of chemical groups at the core or, in some designs, the surface of a dendrimer.

Core Functionalization: When used as a building block for dendrons that are subsequently attached to a core, the methyl ester represents the focal point that reacts with the core. It can be hydrolyzed to a carboxylic acid and then coupled to an amine-functionalized core via amide bond formation, or reduced to an alcohol for ether linkages. nih.govresearchgate.net

Surface Functionalization: While the octadecyloxy chains typically form the dendrimer surface in many designs, the underlying benzoate structure can be modified prior to dendron synthesis. By starting with a different derivative, such as methyl 3,5-dihydroxybenzoate, one hydroxyl group can be alkylated with an octadecyl chain while the other is modified with a different functional group that will ultimately reside on the dendrimer surface. This allows for the creation of dendrimers with precisely placed surface functionalities for targeting or sensing applications. arabjchem.orgnih.gov

Components in Liquid Crystalline Materials

The molecular architecture of this compound, characterized by a rigid central aromatic unit and two long, flexible peripheral alkyl chains, is archetypal for designing thermotropic liquid crystals. These materials exhibit phases of matter intermediate between a crystalline solid and an isotropic liquid, possessing both order and fluidity.

Anisotropy, the property of being directionally dependent, is a hallmark of liquid crystals. Molecules like this compound, often referred to as calamitic or rod-like mesogens, tend to align along a common axis in the liquid crystalline phase. researchgate.net This orientational order results in anisotropic material properties, including differences in refractive index, dielectric constant, and thermal or electrical conductivity depending on the direction of measurement.

The long octadecyloxy chains play a critical role in promoting this self-assembly. They induce micro-segregation and fill space, facilitating the formation of ordered mesophases (e.g., nematic or smectic phases) over a specific temperature range. researchgate.net The combination of the rigid benzoate core and the flexible chains is fundamental to achieving the molecular packing required for liquid crystallinity.

| Structural Feature | Role in Liquid Crystallinity | Resulting Property |

| Rigid Benzoate Core | Provides structural rigidity and defines the long molecular axis. | Promotes orientational order. |

| Flexible Octadecyloxy Chains | Induce molecular self-assembly and influence the phase transition temperatures. | Enables the formation of fluid mesophases (e.g., nematic, smectic). |

| Overall Molecular Shape | Elongated, rod-like (calamitic) geometry. | Leads to anisotropic alignment in response to external stimuli (e.g., electric fields). |

While this compound may not be a direct component in commercial liquid crystal displays (LCDs), its structure provides a conceptual blueprint for designing the types of molecules that are. The fundamental principle of an LCD relies on the ability to control the orientation of liquid crystal molecules with an electric field, thereby modulating the passage of light.

The key features of this molecule contribute to the understanding of structure-property relationships in liquid crystal design:

Dielectric Anisotropy: The polar ester group on the aromatic ring can contribute to a molecular dipole moment. The alignment of these dipoles in an electric field is the basis for switching in LCDs. Chemists design liquid crystal mixtures by tuning the molecular structure to achieve the desired positive or negative dielectric anisotropy.

Birefringence (Optical Anisotropy): The difference in refractive indices parallel and perpendicular to the director axis, a direct result of the molecule's anisotropic shape, is crucial for display operation. The aromatic core of this compound contributes significantly to this property.

By studying simple, well-defined molecules like this compound, materials scientists gain fundamental insights into how modifications to the rigid core, flexible tails, and linking groups affect critical properties like phase transition temperatures, viscosity, and electro-optical response, thereby guiding the design of more complex and efficient materials for next-generation displays.

Role in Organic Electronics and Optoelectronic Devices (Implied by Liquid Crystal Properties)

The arrangement of the long aliphatic chains and the central aromatic core in this compound and its derivatives can lead to the formation of liquid crystalline phases. This property is pivotal for applications in organic electronics and optoelectronics, where ordered molecular assemblies can facilitate charge transport and light manipulation.

Electron and Hole Transporting Materials (Conceptual)

Conceptually, molecules with extended π-conjugated systems and appropriate energy levels are essential for efficient charge transport in organic electronic devices. While this compound itself is not a conventional charge-transporting material, its structural motif is a foundational element in the design of such materials. The long alkoxy chains can enhance solubility and promote self-assembly into ordered structures, which is a critical factor for improving charge mobility in thin films.

The central benzoate core can be chemically modified to incorporate electron-donating or electron-withdrawing moieties, thereby tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, the incorporation of triphenylamine (B166846) or carbazole (B46965) units could conceptually transform the scaffold into a hole-transporting material, while the addition of electron-deficient groups could favor electron transport. The long alkyl chains would serve to improve film morphology and provide a means of controlling the intermolecular packing, which directly influences the efficiency of charge hopping between molecules.

| Conceptual Application | Structural Feature of this compound | Potential Role |

| Hole Transporting Material | Benzoate core | Can be functionalized with electron-donating groups to facilitate hole injection and transport. |

| Electron Transporting Material | Benzoate core | Can be functionalized with electron-withdrawing groups to facilitate electron injection and transport. |

| Liquid Crystal Display | Long octadecyloxy chains | Induce liquid crystalline behavior for light modulation. |

| Organic Solar Cells | Entire molecular scaffold | Serves as a building block for donor or acceptor materials with tunable properties. |

Utility in Advanced Synthetic Methodologies

The unique solubility characteristics conferred by the long octadecyloxy chains make this compound and its derivatives valuable tools in solution-phase organic synthesis, particularly for the preparation of large and complex molecules.

As Soluble Supports for Macromolecular Synthesis

In the synthesis of sequence-defined macromolecules, such as polymers and oligomers, the use of a soluble support can offer advantages over traditional solid-phase synthesis by combining the benefits of a homogeneous reaction environment with the ease of product isolation. A structurally similar compound, methyl 3,4,5-tris(octadecyloxy)benzoate, has been utilized in the development of uniform soluble supports for the large-scale synthesis of such macromolecules. rsc.org The principle relies on the high solubility of the support in common organic solvents, allowing reactions to proceed efficiently in the solution phase. Upon completion of the reaction or a synthetic step, the product attached to the support can be precipitated by the addition of a polar non-solvent, facilitating its separation from excess reagents and byproducts.

The two long octadecyloxy chains of this compound provide substantial solubility in nonpolar organic solvents, making it an excellent candidate for a soluble support. The ester functionality can be readily converted to a carboxylic acid or an alcohol, providing a point of attachment for the growing macromolecule.

As Protecting Groups or Tags in Solution-Phase Organic Synthesis (e.g., Peptide Synthesis)

The concept of using a "tag" to facilitate the purification of products in solution-phase synthesis is a powerful strategy, especially in the synthesis of peptides and other oligomers. A derivative of a similar compound, 3,4,5-tris(octadecyloxy)benzyl alcohol, has been successfully employed as a soluble tag in peptide synthesis. jku.atu-tokyo.ac.jp This "hydrophobic tag" renders the growing peptide chain soluble in organic solvents, allowing for efficient coupling reactions. After each step, the tagged peptide can be easily separated from excess reagents by precipitation and washing. u-tokyo.ac.jp

Given its structural similarities, the 3,5-bis(octadecyloxy)benzoyl group, derived from this compound, can conceptually serve a similar purpose. By attaching this group to the C-terminus of a peptide, for example, the entire molecule gains the solubility characteristics of the long alkyl chains. This facilitates purification by precipitation, avoiding the need for chromatography at each step. At the end of the synthesis, the tag can be cleaved to yield the final product.

| Synthetic Methodology | Role of this compound Derivative | Advantage |

| Soluble Support for Macromolecular Synthesis | Provides a soluble handle for the growing polymer chain. | Homogeneous reaction conditions with easy product isolation by precipitation. rsc.org |

| Protecting Group/Tag in Peptide Synthesis | Acts as a hydrophobic tag to aid in purification. | Avoids column chromatography, simplifying the purification process. jku.atu-tokyo.ac.jp |

Design of Model Systems (e.g., Artificial Glycolipids)

The amphiphilic nature of molecules derived from this compound, possessing both a hydrophilic head (the benzoate and its modifications) and a hydrophobic tail (the octadecyloxy chains), makes them ideal building blocks for the construction of self-assembling model systems.

Amphiphilic dendrons, which are branched, wedge-shaped molecules, can be synthesized starting from precursors like methyl 3,5-dihydroxybenzoate, a close relative of the target compound. nih.gov By attaching hydrophilic groups to the focal point and utilizing the long alkyl chains as the hydrophobic periphery, these molecules can self-assemble in aqueous environments to form micelles, vesicles, or other nanostructures. nih.govnih.gov These self-assembled structures can serve as model systems for biological membranes or as nanocarriers for drug delivery.

The structure of this compound is particularly well-suited for the design of artificial glycolipids. The benzoate headgroup can be modified to incorporate carbohydrate moieties, mimicking the structure of natural glycolipids. The two long alkyl chains would then form the hydrophobic tail. Such synthetic glycolipids are valuable tools for studying cell membrane recognition processes, and for the development of targeted drug delivery systems and artificial vaccines. The self-assembly of these artificial glycolipids can lead to the formation of liposomes or other structures that present the carbohydrate units on their surface in a controlled manner.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3,5-bis(octadecyloxy)benzoate, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to solve the Kohn-Sham equations. researchgate.net

The electronic structure of the molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, can also be elucidated through DFT. researchgate.netnih.gov The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. nih.gov Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net

Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Planar aromatic core with extended octadecyloxy chains | Influences molecular packing and self-assembly |

| Bond Lengths (C-C, C-O) | Consistent with standard values for aromatic and ether linkages | Indicates structural stability |

| HOMO-LUMO Energy Gap | Moderate to large | Suggests good kinetic stability |

| Molecular Electrostatic Potential | Negative potential around oxygen atoms, positive potential around aromatic protons | Predicts sites for intermolecular interactions |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound to be precisely determined.

Analysis of Intermolecular Interaction Energies (e.g., Hydrogen Bonding, Halogen Bonding)